molecular formula C15H16N4O2 B5256425 N-{3-[(pyridin-4-ylcarbonyl)amino]propyl}pyridine-3-carboxamide

N-{3-[(pyridin-4-ylcarbonyl)amino]propyl}pyridine-3-carboxamide

Cat. No.: B5256425
M. Wt: 284.31 g/mol
InChI Key: XXFZGBGDJXIQFT-UHFFFAOYSA-N
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Description

N-{3-[(pyridin-4-ylcarbonyl)amino]propyl}pyridine-3-carboxamide is an organic compound characterized by the presence of two pyridine rings connected via a propyl chain with an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(pyridin-4-ylcarbonyl)amino]propyl}pyridine-3-carboxamide typically involves the reaction between pyridine-4-carboxylic acid and 3-aminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(pyridin-4-ylcarbonyl)amino]propyl}pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-{3-[(pyridin-4-ylcarbonyl)amino]propyl}pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(pyridin-4-ylcarbonyl)amino]propyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, it can interact with biological macromolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(pyridin-4-ylcarbonyl)amino]propyl}pyridine-3-carboxamide is unique due to its specific structure, which allows it to form stable complexes with metal ions and interact with biological targets in a distinct manner. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[3-(pyridine-4-carbonylamino)propyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-14(12-4-9-16-10-5-12)18-7-2-8-19-15(21)13-3-1-6-17-11-13/h1,3-6,9-11H,2,7-8H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFZGBGDJXIQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCCNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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